(2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid

Catalog No.
S12016907
CAS No.
M.F
C20H17N3O3
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-...

Product Name

(2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid

IUPAC Name

(E)-4-[(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)amino]-4-oxobut-2-enoic acid

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C20H17N3O3/c1-13-19(14-7-3-2-4-8-14)20(23-17(24)11-12-18(25)26)22-16-10-6-5-9-15(16)21-13/h2-12,19H,1H3,(H,25,26)(H,22,23,24)/b12-11+

InChI Key

OOEBMBVFKDEHLL-VAWYXSNFSA-N

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C=CC(=O)O

Isomeric SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)/C=C/C(=O)O

The compound (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid is a complex organic molecule characterized by a unique structure that integrates a benzodiazepine moiety with an α,β-unsaturated carbonyl system. This compound features a 4-methyl-3-phenyl-3H-1,5-benzodiazepine core, which is known for its psychoactive properties, combined with an oxobutenoic acid functional group that may confer additional biological activity.

The chemical reactivity of this compound is influenced by the presence of both the benzodiazepine and the α,β-unsaturated carbonyl functionalities. Potential reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, which are common in α,β-unsaturated carbonyl compounds.
  • Condensation Reactions: The amino group can participate in condensation reactions, potentially forming imines or amides.
  • Electrophilic Aromatic Substitution: The phenyl ring in the benzodiazepine moiety can undergo electrophilic substitution under suitable conditions.

Benzodiazepines are primarily known for their anxiolytic, sedative, and muscle relaxant properties. The specific biological activity of (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid has not been extensively documented in the literature, but compounds with similar structures often interact with gamma-aminobutyric acid (GABA) receptors, potentially enhancing inhibitory neurotransmission and exhibiting effects such as:

  • Anxiolytic Effects: Reducing anxiety.
  • Sedative Effects: Inducing sleep or sedation.
  • Anticonvulsant Properties: Preventing seizures.

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodiazepine Core: This may be achieved through the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions.
  • Introduction of Functional Groups: Subsequent reactions may involve introducing the amino group and the oxobutenoic acid moiety through nucleophilic substitution or condensation reactions.
  • Purification and Characterization: The final product can be purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

The potential applications of (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid include:

  • Pharmaceutical Development: As a candidate for developing new anxiolytic or sedative agents.
  • Research Tool: For studying GABAergic mechanisms and benzodiazepine receptor interactions.
  • Chemical Intermediates: In the synthesis of other bioactive compounds.

Interaction studies involving this compound would likely focus on its binding affinity to GABA receptors and its pharmacological profile compared to traditional benzodiazepines. Such studies could employ techniques like:

  • Radioligand Binding Assays: To determine affinity for GABA receptors.
  • In Vivo Studies: To assess behavioral effects in animal models.
  • Molecular Docking Studies: To predict binding interactions at the molecular level.

Similar Compounds

Similar compounds to (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid include various benzodiazepines and derivatives that share structural features or pharmacological properties:

Compound NameStructure FeaturesBiological Activity
Diazepam7-Chloro substituted benzodiazepineAnxiolytic, sedative
Clonazepam7-Chloro with nitro groupAnticonvulsant
Lorazepam7-Chloro with hydroxyl groupAnxiolytic
Alprazolam7-Chloro with triazole ringAnxiolytic
Flurazepam7-Chloro with fluorine substitutionSedative

Uniqueness

The uniqueness of (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid lies in its specific structural combination of a benzodiazepine core with an α,β-unsaturated carbonyl system that may offer distinct pharmacological profiles compared to traditional benzodiazepines.

This compound's detailed study could reveal novel therapeutic potentials and contribute to the understanding of benzodiazepine-like agents in pharmacology.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

347.12699141 g/mol

Monoisotopic Mass

347.12699141 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-09

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